

An In-depth Technical Guide to Maltopentaose: Chemical Structure and Properties

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Compound of Interest

Compound Name: MALTOPENTAOSE

Cat. No.: B1148383

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Introduction

Maltopentaose is a malto-oligosaccharide composed of five α -D-glucose units linked in a linear fashion. As a well-defined carbohydrate, it serves as a crucial tool in various fields of research, including enzymology, carbohydrate chemistry, and diagnostics. This technical guide provides a comprehensive overview of the chemical structure and physicochemical properties of **maltopentaose**, complete with detailed experimental protocols and data presented for clarity and comparative analysis.

Chemical Structure

Maltopentaose is a linear oligosaccharide consisting of five glucose molecules connected by α -1,4 glycosidic bonds. The systematic name for **maltopentaose** is O- α -D-glucopyranosyl-(1 \rightarrow 4)-O- α -D-glucopyranosyl-(1 \rightarrow 4)-O- α -D-glucopyranosyl-(1 \rightarrow 4)-D-glucose. Its chemical formula is $C_{30}H_{52}O_{26}$, and it has a molecular weight of 828.72 g/mol .^[1]

Table 1: Chemical Identifiers for **Maltopentaose**

Identifier	Value
IUPAC Name	O- α -D-glucopyranosyl-(1 \rightarrow 4)-O- α -D-glucopyranosyl-(1 \rightarrow 4)-O- α -D-glucopyranosyl-(1 \rightarrow 4)-O- α -D-glucopyranosyl-(1 \rightarrow 4)-D-glucose
CAS Number	34620-76-3[1]
Molecular Formula	C ₃₀ H ₅₂ O ₂₆ [1]
Molecular Weight	828.72 g/mol [1]
SMILES String	<chem>O[C@H]1--INVALID-LINK----INVALID-LINK----INVALID-LINK----INVALID-LINK----INVALID-LINK----INVALID-LINK--O--INVALID-LINK--CO)--INVALID-LINK----INVALID-LINK--C=O)--INVALID-LINK--[C@H]4O)O[C@@H]3CO)O[C@@H]2CO">C@HO[C@@H]1CO</chem>

The structure of **maltopentaose** can be represented in various ways, including the Haworth projection, which provides a three-dimensional perspective of the cyclic hemiacetal forms of the glucose units.

Figure 1: Simplified representation of the linear $\alpha(1 \rightarrow 4)$ linked glucose units in **maltopentaose**.

Physicochemical Properties

The physicochemical properties of **maltopentaose** are crucial for its handling, application in experimental settings, and understanding its biological roles.

Table 2: Physicochemical Properties of **Maltopentaose**

Property	Value
Appearance	White to off-white powder
Melting Point	>168 °C (decomposes)
Solubility	
Water	50 mg/mL
DMSO	20 mg/mL[2]
DMF	20 mg/mL[2]
PBS (pH 7.2)	2 mg/mL[2]
Optical Rotation	Specific rotation value not consistently reported. The optical activity of carbohydrates is determined by polarimetry.

Experimental Protocols

Determination of Melting Point (Capillary Method)

The melting point of a crystalline solid is a key indicator of its purity. For oligosaccharides like **maltopentaose**, the melting point is often accompanied by decomposition.

Methodology:

- **Sample Preparation:** A small amount of finely powdered, dry **maltopentaose** is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm. The packing should be dense and uniform.
- **Apparatus:** A calibrated melting point apparatus with a heating block and a means of observing the sample is used.
- **Procedure:**
 - The capillary tube is placed in the heating block of the apparatus.

- The sample is heated at a steady rate (e.g., 10-20 °C/minute) to determine an approximate melting range.
- A second, fresh sample is then heated at a slower rate (1-2 °C/minute) starting from a temperature about 20 °C below the approximate melting point.^[3]
- The temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range. For **maltopentaose**, signs of decomposition (charring) may be observed.

Determination of Solubility

Solubility is a fundamental property that dictates how a compound can be formulated for experimental use.

Methodology:

- Solvent Selection: A range of solvents of varying polarities (e.g., water, ethanol, DMSO, DMF) are chosen.
- Procedure:
 - A known volume of the solvent (e.g., 1 mL) is placed in a vial at a controlled temperature (e.g., 25 °C).
 - Small, accurately weighed portions of **maltopentaose** are incrementally added to the solvent with vigorous stirring or vortexing.
 - The addition is stopped when a saturated solution is formed, and undissolved solid remains after a defined period of mixing.
 - The total mass of the dissolved solid is used to calculate the solubility in units such as mg/mL or g/100 mL. For less soluble compounds, analytical techniques like HPLC can be used to quantify the concentration in the saturated solution.^[4]

Determination of Specific Optical Rotation

Optical rotation is a characteristic property of chiral molecules like **maltopentaose** and is measured using a polarimeter.

Methodology:

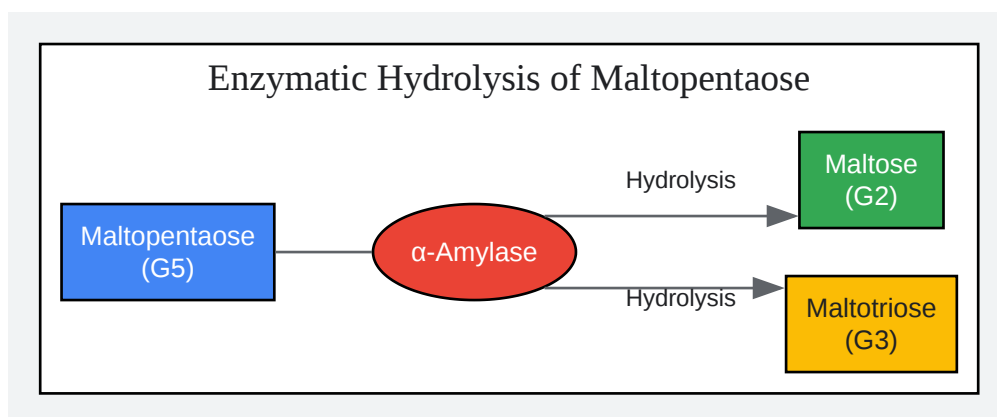
- **Solution Preparation:** A solution of **maltopentaose** is prepared by accurately weighing the solute and dissolving it in a known volume of a suitable solvent (typically water) in a volumetric flask. The concentration (c) is expressed in g/mL.
- **Apparatus:** A polarimeter equipped with a sodium lamp (D-line, 589 nm) and a sample cell of a known path length (l) in decimeters (dm) is used.
- **Procedure:**
 - The polarimeter is calibrated with the pure solvent (blank reading).
 - The sample cell is filled with the **maltopentaose** solution, ensuring no air bubbles are present in the light path.
 - The observed rotation (α) of the solution is measured at a specific temperature (usually 20 or 25 °C).
 - The specific rotation $[\alpha]$ is calculated using the formula: $[\alpha] = \alpha / (l \times c)$.^[5]

Biochemical Properties and Applications

Maltopentaose is a key substrate in the study of carbohydrate-active enzymes, particularly α -amylases. Its well-defined structure allows for more precise kinetic studies compared to heterogeneous substrates like starch.

Enzymatic Hydrolysis by α -Amylase

α -Amylase (EC 3.2.1.1) is an endo-acting enzyme that catalyzes the hydrolysis of internal α -1,4-glycosidic linkages in starch and related oligosaccharides.^[6] The hydrolysis of **maltopentaose** by α -amylase yields smaller malto-oligosaccharides, primarily maltose and maltotriose.



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Figure 2: Enzymatic hydrolysis of **maltopentaose** by α -amylase.

Experimental Protocol: α -Amylase Kinetic Assay (NADP-Coupled Continuous Enzymatic Assay)

This assay allows for the real-time monitoring of α -amylase activity.

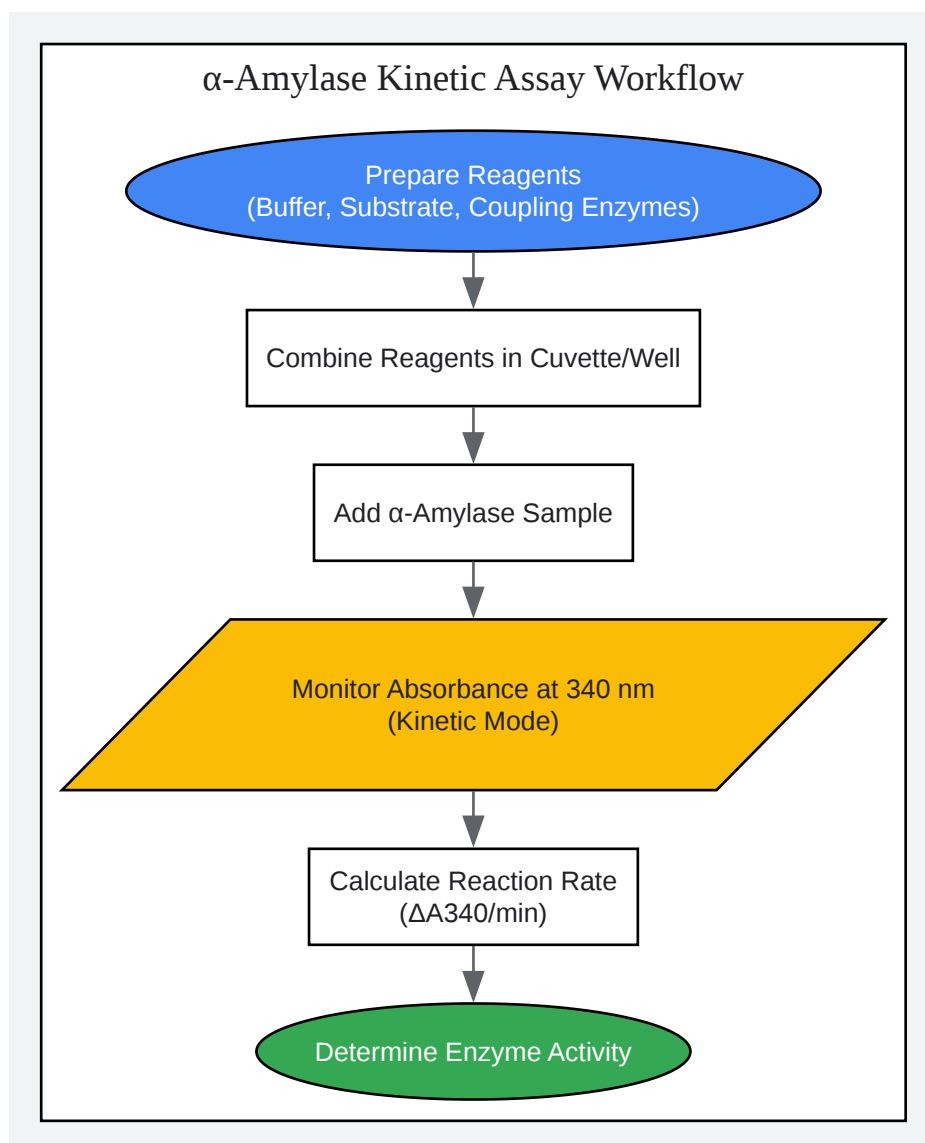
Principle:

- α -Amylase hydrolyzes **maltopentaose** to maltose and maltotriose.
- α -Glucosidase further hydrolyzes these products to glucose.
- Hexokinase phosphorylates glucose to glucose-6-phosphate (G6P).
- Glucose-6-phosphate dehydrogenase (G6PDH) oxidizes G6P, reducing NADP^+ to NADPH.
- The rate of NADPH formation is monitored spectrophotometrically at 340 nm.[6][7]

Methodology:

- Reagent Preparation:
 - Assay Buffer: 50 mM Tris-HCl, pH 7.0, containing 10 mM MgCl_2 .
 - Substrate Solution: A stock solution of **maltopentaose** in the assay buffer.

- Coupling Enzyme Mix: A solution containing α -glucosidase, hexokinase, G6PDH, ATP, and NADP⁺ in the assay buffer.
- Procedure:
 - In a temperature-controlled cuvette or microplate well, the assay buffer, substrate solution, and coupling enzyme mix are combined.
 - The reaction is initiated by the addition of the α -amylase sample.
 - The increase in absorbance at 340 nm is monitored over time.
 - The initial linear rate of the reaction ($\Delta A_{340}/\text{min}$) is used to calculate the enzyme activity, using the molar extinction coefficient of NADPH ($6220 \text{ M}^{-1}\text{cm}^{-1}$).[\[7\]](#)



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Figure 3: Experimental workflow for the α -amylase kinetic assay.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the separation, identification, and quantification of malto-oligosaccharides.

Methodology:

- Column: Amine-based columns (e.g., Asahipak NH2P-50) are commonly used for the separation of oligosaccharides.
- Mobile Phase: An isocratic or gradient elution with a mixture of acetonitrile and water is typically employed.
- Detection: Refractive index (RI) detection or evaporative light scattering detection (ELSD) are suitable for non-UV absorbing carbohydrates.
- Sample Preparation: **Maltopentaose** samples are dissolved in the mobile phase or water and filtered before injection.
- Analysis: The retention time of the peak corresponding to **maltopentaose** is compared with that of a known standard for identification. The peak area is used for quantification against a calibration curve.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information about **maltopentaose** in solution. Both ^1H and ^{13}C NMR are used to elucidate the structure and conformation.

Methodology:

- Sample Preparation: A solution of **maltopentaose** is prepared in a deuterated solvent, typically deuterium oxide (D_2O).
- Instrumentation: A high-field NMR spectrometer is used to acquire one-dimensional (^1H , ^{13}C) and two-dimensional (e.g., COSY, HSQC, HMBC) spectra.
- Analysis: The chemical shifts, coupling constants, and through-space correlations (from NOESY/ROESY) are analyzed to assign all proton and carbon signals and to determine the glycosidic linkages and the conformation of the molecule.^[7]

Conclusion

Maltopentaose is a well-characterized oligosaccharide with defined chemical and physical properties that make it an invaluable tool for research in biochemistry and enzymology. Its use as a specific substrate for α -amylase allows for precise kinetic measurements, aiding in the

development and characterization of enzyme inhibitors relevant to drug development. The detailed protocols and data presented in this guide provide a solid foundation for researchers and scientists working with this important carbohydrate.

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